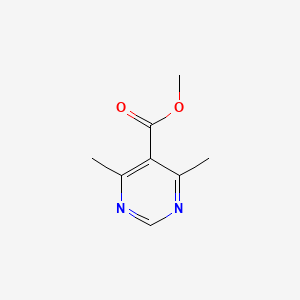

Methyl 4,6-dimethylpyrimidine-5-carboxylate

説明

BenchChem offers high-quality Methyl 4,6-dimethylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-dimethylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)6(2)10-4-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSPXEYSNDFEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652414 | |

| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832090-44-5 | |

| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines a reliable and adaptable two-step synthetic pathway, commencing with the formation of the intermediate, 4,6-dimethylpyrimidine-5-carboxylic acid, followed by its esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The synthesis of pyrimidine derivatives is of significant interest due to their wide range of biological activities, including applications as bactericidal, fungicidal, analgesic, anti-inflammatory, and antitumor agents.[1]

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and natural products. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry research. Methyl 4,6-dimethylpyrimidine-5-carboxylate, in particular, serves as a valuable intermediate in the preparation of more complex molecules, including potent enzyme inhibitors and antimicrobial agents. Its functional groups—the pyrimidine core, the methyl substituents, and the methyl carboxylate—offer multiple points for further chemical modification, making it a versatile synthon for library synthesis and lead optimization campaigns. This guide will focus on a robust and well-documented synthetic approach to this important compound.

Synthetic Pathway Overview

The synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate is most effectively achieved through a two-step process:

-

Step 1: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid. This key intermediate is prepared via a condensation reaction between a β-dicarbonyl compound and an amidine source.

-

Step 2: Esterification. The resulting carboxylic acid is then esterified to yield the desired methyl ester.

This approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Caption: Overall synthetic pathway for Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Part 1: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

The formation of the pyrimidine ring is a classic example of a condensation reaction. In this synthesis, a β-dicarbonyl compound, such as a dialkyl malonate or an acetoacetate derivative, reacts with an amidine. For the synthesis of 4,6-dimethylpyrimidine-5-carboxylic acid, the reaction of ethyl diacetoacetate with formamidinium acetate in the presence of a base is a common and effective method.[2]

Reaction Mechanism

The mechanism proceeds through a series of nucleophilic additions and condensation reactions, ultimately leading to the formation of the stable aromatic pyrimidine ring.

Caption: Simplified reaction mechanism for the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

This protocol is adapted from a similar synthesis of the corresponding ethyl ester.[2]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Ethyl diacetoacetate | 172.18 | 12.50 g | 72.6 mmol |

| Formamidinium acetate | 104.11 | 31.2 g | 300 mmol |

| Sodium | 22.99 | 5.05 g | 220 mmol |

| Anhydrous Ethanol | 46.07 | 0.5 L | - |

| Dichloromethane | 84.93 | 0.4 L | - |

| Saturated Sodium Bicarbonate Solution | - | 0.5 L | - |

| Magnesium Sulfate (anhydrous) | 120.37 | - | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

| Acetone | 58.08 | 100 mL | - |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (5.05 g, 220 mmol) in small portions to anhydrous ethanol (0.5 L) under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add solid formamidinium acetate (31.2 g, 300 mmol) to the freshly prepared sodium ethoxide solution.

-

Addition of β-Dicarbonyl: To the stirred suspension, add ethyl diacetoacetate (12.50 g, 72.6 mmol).

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane (0.4 L) and a saturated sodium bicarbonate solution (0.5 L).

-

Separate the aqueous layer and extract it three times with dichloromethane (250 mL each).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (0.5 L), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl ester.

-

-

Hydrolysis:

-

To the crude ethyl 4,6-dimethylpyrimidine-5-carboxylate, add a solution of sodium hydroxide (4.0 g, 0.10 mol) in water (70 mL).

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Concentrate the acidified solution to dryness under reduced pressure.

-

-

Purification:

-

To the dried residue, add acetone (100 mL) and stir to dissolve the product, leaving behind insoluble sodium chloride.

-

Filter to remove the sodium chloride and wash the solid with methanol (100 mL).

-

Concentrate the combined filtrate to dryness to yield 4,6-dimethylpyrimidine-5-carboxylic acid. A yield of approximately 92% for the hydrolysis step has been reported.[3]

-

Part 2: Esterification to Methyl 4,6-dimethylpyrimidine-5-carboxylate

The final step in the synthesis is the esterification of the carboxylic acid with methanol. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Notes |

| 4,6-Dimethylpyrimidine-5-carboxylic acid | 152.15 | 8.5 g | From previous step |

| Methanol | 32.04 | 100 mL | Anhydrous |

| Sulfuric Acid (concentrated) | 98.08 | 1-2 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |

| Dichloromethane | 84.93 | 100 mL | For extraction |

| Magnesium Sulfate (anhydrous) | 120.37 | - | For drying |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dimethylpyrimidine-5-carboxylic acid (8.5 g) in anhydrous methanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1-2 mL) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude Methyl 4,6-dimethylpyrimidine-5-carboxylate can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.9 (s, 1H, pyrimidine-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 6H, 2 x CH₃). (Note: Expected chemical shifts, actual values may vary).

-

Mass Spectrometry (EI): m/z 166.18 [M]⁺.

Trustworthiness and Self-Validation

The described two-step synthesis provides a self-validating protocol. The isolation and characterization of the intermediate, 4,6-dimethylpyrimidine-5-carboxylic acid, before proceeding to the esterification step ensures that the final product is derived from a well-defined precursor. The purity of the intermediate can be assessed by melting point determination and spectroscopic methods, and any impurities can be removed at this stage, simplifying the final purification. The spectroscopic data of the final product should be consistent with the expected structure, providing definitive confirmation of a successful synthesis.

Conclusion

This technical guide has detailed a reliable and well-precedented two-step synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate. By following the outlined experimental protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided framework emphasizes safety, purity, and reproducibility, aligning with the rigorous standards of the pharmaceutical industry.

References

-

4,6-dimethylpyrimidine-5-carboxylic acid ethyl ester | Org Prep Daily. WordPress.com. Available at: [Link]

- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Journal of University of Anbar for Pure Science.

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

4,6-Dimethylpyrimidine-5-carboxylic acid. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

4,6-Dimethylpyrimidine-5-carboxylic acid | C7H8N2O2 | CID 14922222. PubChem. Available at: [Link]

- 4,6-Dimethylpyrimidine-5-carboxylic acid CAS 157335-93-8 Market Size, Share, Growth. Future Market Report.

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

esterification of carboxylic acids with. Organic Syntheses Procedure. Available at: [Link]

Sources

physicochemical properties of Methyl 4,6-dimethylpyrimidine-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4,6-dimethylpyrimidine-5-carboxylate

Abstract

Methyl 4,6-dimethylpyrimidine-5-carboxylate (CAS No. 832090-44-5) is a key heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and applications. As a substituted pyrimidine, its structural features—a nitrogen-containing aromatic ring, methyl groups, and a methyl carboxylate moiety—confer specific reactivity and make it a valuable intermediate for developing novel bioactive compounds, including enzyme inhibitors and antimicrobials.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its analysis and handling, grounded in authoritative references.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure. Methyl 4,6-dimethylpyrimidine-5-carboxylate is defined by its unique arrangement of atoms, which dictates its chemical behavior and physical properties.

The structure consists of a pyrimidine core, which is a diazine heterocyclic aromatic ring. This core is substituted at positions 4 and 6 with methyl groups (–CH₃) and at position 5 with a methyl carboxylate group (–COOCH₃).

Caption: Chemical structure of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | N/A |

| CAS Number | 832090-44-5 | [2][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 166.18 g/mol | [2][4] |

| MDL Number | MFCD11046670 |[2] |

Physicochemical Properties

The bulk properties of a compound are a direct consequence of its molecular structure. These properties are critical for determining appropriate solvents for reactions and purification, predicting stability, and designing formulation strategies.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Rationale & Notes |

|---|---|---|

| Appearance | Expected to be a crystalline solid. | Based on related pyrimidine carboxylate structures.[5] |

| Melting Point | Data not available in surveyed literature. | Similar structures like 2-Amino-4,6-dimethylpyrimidine melt at 151-153 °C. A definitive experimental determination is required. |

| Boiling Point | Data not available. | Expected to be high due to its molecular weight and polar nature; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in common organic solvents like methanol, chloroform, and N,N-dimethylformamide (DMF). | Inferred from synthesis and analysis protocols of similar pyrimidine derivatives.[6][7] The ester functionality and nitrogen heterocycle contribute to polarity, while the methyl groups provide some nonpolar character. |

| Storage | 2-8°C, dry, sealed environment. | Recommended for maintaining long-term stability and preventing hydrolysis of the ester group.[2] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of Methyl 4,6-dimethylpyrimidine-5-carboxylate. The following sections detail the expected outcomes from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. While specific experimental data for the title compound is not publicly available, a predicted spectrum can be derived from its structure and data from analogous compounds.[8][9]

Predicted ¹H NMR Spectrum:

-

Pyrimidine Ring Proton (H-2): A singlet is expected for the proton at the C-2 position, typically in the downfield region (~δ 8.5-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms.

-

Methyl Protons (C4-CH₃ and C6-CH₃): Two distinct singlets are expected for the two methyl groups attached to the pyrimidine ring. These would likely appear in the range of δ 2.0-3.0 ppm.

-

Ester Methyl Protons (–OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected, typically around δ 3.5-4.0 ppm.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon signal is expected to be the most downfield, typically in the δ 160-170 ppm range.[10]

-

Pyrimidine Ring Carbons: Signals for the four carbons of the pyrimidine ring (C-2, C-4, C-5, C-6) are expected in the aromatic region (δ 110-170 ppm). The carbons attached to nitrogen (C-2, C-4, C-6) will be significantly deshielded.

-

Methyl Carbons: Signals for the two ring-attached methyl carbons and the one ester methyl carbon are expected in the upfield region (δ 15-60 ppm).

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[9]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse programs. Typical acquisition parameters on a 400 MHz spectrometer are sufficient.[11]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the compound is expected to show a molecular ion peak [M+H]⁺ at m/z 167.0815, corresponding to the molecular formula C₈H₁₁N₂O₂⁺. This provides unambiguous confirmation of the elemental composition.[12]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or the entire methyl carboxylate group (•COOCH₃) from the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3000-2850 | C-H (Aliphatic) | Stretch |

| ~1720 | C=O (Ester) | Stretch |

| ~1600-1550 | C=N / C=C (Aromatic Ring) | Stretch |

| ~1250-1100 | C-O (Ester) | Stretch |

Synthesis and Reactivity

Understanding the synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate provides context for potential impurities and its reactivity is key to its use as a chemical intermediate.

Synthetic Pathway

A common and logical route to this compound is the esterification of its corresponding carboxylic acid. 4,6-Dimethylpyrimidine-5-carboxylic acid itself can be prepared via hydrolysis of the corresponding ethyl ester.[13]

Caption: Plausible synthesis via Fischer esterification.

Key Chemical Reactivity

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This is a fundamental reaction for converting the ester into other functional groups.[13]

-

Amidation: The ester can react with amines to form the corresponding amides. This is a crucial transformation in drug discovery for creating diverse libraries of compounds for biological screening.

-

Ring Reactivity: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, though the existing substituents will direct this reactivity.

Applications in Research and Development

The utility of Methyl 4,6-dimethylpyrimidine-5-carboxylate stems from its identity as a functionalized pyrimidine, a scaffold prevalent in biologically active molecules.[6][14]

-

Pharmaceutical Intermediate: The pyrimidine core is a cornerstone in many approved drugs. This compound serves as a critical starting material for synthesizing more complex molecules with potential therapeutic activities, including antiviral, anticancer, and cardiovascular agents.[3]

-

Agrochemical Synthesis: Pyrimidine derivatives are widely used in the development of herbicides and pesticides. This compound can act as a building block for creating new agrochemicals that target specific biological pathways in weeds or pests.[1]

-

Scaffold for Combinatorial Chemistry: Its functional handles (the ester group) allow for straightforward chemical modification, making it an ideal scaffold for generating libraries of related compounds to screen for biological activity.

Conclusion

Methyl 4,6-dimethylpyrimidine-5-carboxylate is a well-defined chemical intermediate whose value lies in its versatile pyrimidine core and reactive ester functionality. While some of its fundamental physicochemical data require further experimental validation, its structural and spectroscopic properties can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a solid technical foundation for its effective use in research and development, particularly in the fields of medicinal chemistry and agrochemical science, where it serves as a valuable building block for the synthesis of novel, high-value compounds.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- ChemicalBook. Methyl 4,6-diMethylpyriMidine-5-carboxylate(832090-44-5) 1H NMR.

- The Royal Society of Chemistry. Supporting Information.

- MySkinRecipes. Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate.

- ChemicalBook. Methyl 4,6-diMethylpyriMidine-5-carboxylate | 832090-44-5.

- MySkinRecipes. Methyl 4,6-dimethylpyrimidine-5-carboxylate.

- Future Market Report. (2024). 4,6-Dimethylpyrimidine-5-carboxylic acid CAS 157335-93-8 Market Size, Share, Growth.

- Suwito, H. et al. (2019). Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. Molecules.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem.

- Vakhula, V. et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science.

- ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Huateng Pharma. Methyl 4,6-dimethylpyrimidine-5-carboxylate | CAS:832090-44-5.

- MDPI. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules.

- Sigma-Aldrich. 2-Amino-4,6-dimethylpyrimidine 95 767-15-7.

- Heterocyclic Letters. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities.

- ChemicalBook. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8.

- National Institutes of Health. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC.

Sources

- 1. Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]

- 2. Methyl 4,6-dimethylpyrimidine-5-carboxylate [myskinrecipes.com]

- 3. 4,6-Dimethylpyrimidine-5-carboxylic acid CAS 157335-93-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 4. Methyl 4,6-dimethylpyrimidine-5-carboxylate | CAS:832090-44-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 4,6-diMethylpyriMidine-5-carboxylate(832090-44-5) 1H NMR spectrum [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

- 14. heteroletters.org [heteroletters.org]

An In-Depth Technical Guide to Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its versatile structure allows for diverse functionalization, leading to compounds with a wide array of pharmacological activities. Within this important class of heterocycles, Methyl 4,6-dimethylpyrimidine-5-carboxylate represents a key building block and intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Identity and Core Identifiers

Methyl 4,6-dimethylpyrimidine-5-carboxylate is a distinct chemical entity with the following key identifiers:

| Identifier | Value |

| CAS Number | 832090-44-5 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | methyl 4,6-dimethylpyrimidine-5-carboxylate |

| Canonical SMILES | COC(=O)C1=C(C)N=CC=N1C |

The structural formula of Methyl 4,6-dimethylpyrimidine-5-carboxylate is depicted below:

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is paramount for its application in research and development.

Table of Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 245.0 °C at 760 mmHg | Inferred from literature |

| Density | 1.14 g/cm³ | Inferred from literature |

| Refractive Index | 1.511 | Inferred from literature |

Spectroscopic Data:

Synthesis and Manufacturing

The synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate can be logically approached through the esterification of its corresponding carboxylic acid, 4,6-dimethylpyrimidine-5-carboxylic acid (CAS 157335-93-8).

Conceptual Synthesis Workflow

The following diagram illustrates a probable synthetic pathway:

Caption: A plausible multi-step synthesis route to the target compound.

Experimental Protocol: Saponification of the Ethyl Ester Precursor

A common laboratory-scale synthesis of the precursor, 4,6-dimethylpyrimidine-5-carboxylic acid, involves the hydrolysis of its ethyl ester.[2]

Materials:

-

Ethyl 4,6-dimethylpyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Acetone

-

Methanol

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Dissolve Ethyl 4,6-dimethylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Acidify the reaction solution with concentrated hydrochloric acid.

-

Concentrate the solution to dryness.

-

Add acetone to the dried residue and remove the insoluble sodium chloride by filtration.

-

Wash the solid with methanol.

-

Concentrate the filtrate to dryness.

-

Wash the resulting residue with acetonitrile to yield the 4,6-dimethylpyrimidine-5-carboxylic acid product.[2]

The subsequent esterification to the methyl ester would typically involve refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification).

Applications in Research and Drug Development

While specific applications for Methyl 4,6-dimethylpyrimidine-5-carboxylate are not extensively documented, its structural precursor, 4,6-dimethylpyrimidine-5-carboxylic acid, is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3]

Potential Roles:

-

Pharmaceutical Intermediate: The pyrimidine core is a prevalent motif in a vast number of approved drugs. This compound's carboxylic acid precursor is used in the preparation of macrocyclic broad-spectrum antibiotics.[2] The methyl ester derivative serves as a protected or activated form of the carboxylic acid, making it a useful building block for more complex molecular architectures. Pyrimidine derivatives, in general, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

-

Agrochemical Synthesis: Structurally related pyrimidine compounds are utilized in the development of herbicides and pesticides.[3] The specific substitution pattern of Methyl 4,6-dimethylpyrimidine-5-carboxylate could be explored for the generation of novel agrochemicals.

-

Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it could be a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.

Safety and Handling

Based on available safety data sheets, Methyl 4,6-dimethylpyrimidine-5-carboxylate is classified as a hazardous substance.

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 4,6-dimethylpyrimidine-5-carboxylate is a chemical compound with significant potential as an intermediate and building block in both pharmaceutical and agrochemical research. Its well-defined structure and reactivity, derived from the versatile pyrimidine core, make it an attractive starting point for the synthesis of more complex and potentially bioactive molecules. While further research is needed to fully elucidate its specific biological activities and applications, this guide provides a solid foundation of its known properties and logical synthetic routes. As the demand for novel therapeutics and advanced agricultural solutions continues to grow, the importance of such versatile chemical scaffolds will undoubtedly increase.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Benzene-1,3-dicarboxylic acid;dimethyl benzene-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;nonanedioic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinecarboxylate. Retrieved from [Link]

- Farooqui, M., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.

-

National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4,6-Dimethylpyrimidine-2-carbonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl pyrimidine-4,6-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

Sources

- 1. Methyl 4,6-diMethylpyriMidine-5-carboxylate(832090-44-5) 1H NMR [m.chemicalbook.com]

- 2. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

- 3. Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4,6-dimethylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation, ensuring scientific integrity and trustworthiness.

While publicly available, experimentally-derived spectra for this specific molecule are not readily found in the surveyed scientific literature, this guide will present a comprehensive analysis based on predicted data and a thorough examination of closely related, structurally analogous compounds. This approach provides a robust framework for researchers working with this or similar pyrimidine derivatives.

Molecular Structure and Key Features

Methyl 4,6-dimethylpyrimidine-5-carboxylate possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with two methyl groups at positions 4 and 6, and a methyl carboxylate group at position 5. The presence of the electron-withdrawing nitrogen atoms and the ester functionality, along with the electron-donating methyl groups, creates a unique electronic environment that is reflected in its spectroscopic properties.

Figure 1: Molecular Structure of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4,6-dimethylpyrimidine-5-carboxylate, both ¹H and ¹³C NMR spectra provide key information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 4,6-dimethylpyrimidine-5-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H2 (pyrimidine ring) |

| ~3.8 | Singlet | 3H | -OCH₃ (ester) |

| ~2.6 | Singlet | 6H | -CH₃ (at C4 and C6) |

Interpretation and Rationale:

-

Pyrimidine Proton (H2): The proton at the C2 position of the pyrimidine ring is expected to be the most deshielded due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. This results in a predicted chemical shift in the downfield region of the spectrum, around 8.9 ppm. This is consistent with data from related pyrimidine structures.

-

Ester Methyl Protons: The protons of the methyl group in the ester functionality (-COOCH₃) are deshielded by the adjacent oxygen atom. Their signal is anticipated to appear as a singlet around 3.8 ppm.

-

Ring Methyl Protons: The two methyl groups at positions C4 and C6 are chemically equivalent due to the symmetry of the molecule. Their protons are expected to produce a single, sharp signal with an integration of 6H. The predicted chemical shift of around 2.6 ppm is characteristic of methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 4,6-dimethylpyrimidine-5-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~165 | C4 and C6 (pyrimidine ring) |

| ~157 | C2 (pyrimidine ring) |

| ~120 | C5 (pyrimidine ring) |

| ~52 | -OCH₃ (ester) |

| ~24 | -CH₃ (at C4 and C6) |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and is expected to resonate at the lowest field, around 168 ppm.

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbons C4 and C6, bonded to the methyl groups, are predicted to be in a similar chemical environment and may appear as a single peak around 165 ppm. The C2 carbon, situated between the two nitrogen atoms, is also significantly deshielded and is predicted to appear around 157 ppm. The C5 carbon, bearing the ester group, is expected at a higher field, around 120 ppm.

-

Methyl Carbons: The methyl carbon of the ester group is predicted to resonate around 52 ppm, while the carbons of the two equivalent methyl groups on the ring are expected at a higher field, around 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for Methyl 4,6-dimethylpyrimidine-5-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic -CH₃) |

| ~1725 | Strong | C=O stretching (ester) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (ester) |

Interpretation and Rationale:

-

C-H Stretching: A weak absorption around 3050 cm⁻¹ is expected for the C-H stretch of the pyrimidine ring. The C-H stretching vibrations of the methyl groups will appear as medium intensity bands around 2950 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic signal in the IR spectrum and is indicative of the C=O stretching vibration of the ester functional group.

-

Pyrimidine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to give rise to a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1250 cm⁻¹ is anticipated for the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of Methyl 4,6-dimethylpyrimidine-5-carboxylate (C₈H₁₀N₂O₂) is 166.18 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at m/z = 166.

-

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of the methoxy group from the ester, the entire ester group, and fragmentation of the pyrimidine ring.

Figure 2: Predicted Mass Spectral Fragmentation of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Interpretation of Fragmentation:

-

Loss of Methoxy Radical (m/z 135): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a fragment ion at m/z 135.

-

Loss of Carbomethoxy Radical (m/z 107): The loss of the entire methyl carboxylate radical (•COOCH₃) would lead to the pyrimidine cation at m/z 107.

-

Loss of a Methyl Radical (m/z 151): Loss of a methyl radical from one of the ring methyl groups would result in a fragment ion at m/z 151.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Workflow Diagram:

Figure 3: General Workflow for NMR Sample Preparation and Analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., Tetramethylsilane - TMS).

FT-IR Spectroscopy

Workflow Diagram:

Figure 4: General Workflow for FT-IR Sample Preparation and Analysis.

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of Methyl 4,6-dimethylpyrimidine-5-carboxylate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Mass Spectrometry

Workflow Diagram:

Figure 5: General Workflow for Mass Spectrometry Analysis.

Step-by-Step Protocol (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of Methyl 4,6-dimethylpyrimidine-5-carboxylate (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Methyl 4,6-dimethylpyrimidine-5-carboxylate. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The provided analysis of NMR, IR, and MS data offers a roadmap for the structural verification and characterization of this and related pyrimidine derivatives, facilitating advancements in drug discovery and materials science.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Structural Landscape of a Key Pyrimidine Derivative

Methyl 4,6-dimethylpyrimidine-5-carboxylate, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The arrangement of its constituent atoms in three-dimensional space—its molecular structure and conformation—is intrinsically linked to its physicochemical properties and, consequently, its potential applications. While direct crystallographic data for this specific molecule is not publicly available, a comprehensive understanding of its structure can be extrapolated from established principles of organic chemistry, spectroscopic data, and comparative analysis with structurally related compounds. This guide provides a detailed theoretical and practical framework for understanding the molecular architecture of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Molecular Structure: A Blueprint of Connectivity

The foundational aspect of understanding any molecule is its structural formula, which dictates the connectivity of its atoms. Methyl 4,6-dimethylpyrimidine-5-carboxylate possesses the molecular formula C₈H₁₀N₂O₂.

Table 1: Key Structural Features of Methyl 4,6-dimethylpyrimidine-5-carboxylate

| Feature | Description |

| Core Scaffold | Pyrimidine ring |

| Substituents | - Two methyl groups at positions 4 and 6- A methyl carboxylate group at position 5 |

| CAS Number | 832090-44-5 |

| Molecular Weight | 166.18 g/mol |

The pyrimidine ring, a diazine, is an aromatic heterocycle analogous to benzene with two nitrogen atoms at positions 1 and 3. This aromatic character dictates a planar or near-planar geometry for the core ring system.

Conformational Analysis: The Dynamics of Shape

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For Methyl 4,6-dimethylpyrimidine-5-carboxylate, the key rotational bond is that between the pyrimidine ring and the methyl carboxylate group.

The Pyrimidine Core

The pyrimidine ring itself is expected to be largely planar due to its aromaticity. The presence of the two methyl groups at positions 4 and 6 and the methyl carboxylate at position 5 introduces steric considerations.

Orientation of the Methyl Carboxylate Group

The most significant conformational flexibility arises from the rotation of the methyl carboxylate group relative to the plane of the pyrimidine ring. The dihedral angle between the plane of the carboxylate group and the plane of the pyrimidine ring will be a key determinant of the molecule's overall shape.

Computational studies on similar substituted aromatic esters suggest that the lowest energy conformation will likely involve a non-planar arrangement to minimize steric hindrance between the carbonyl oxygen and the adjacent methyl group at position 4 or 6. However, a conformation where the carboxylate group is nearly coplanar with the pyrimidine ring cannot be entirely ruled out, as this would maximize π-orbital overlap, a stabilizing electronic effect. The actual preferred conformation represents a balance between these steric and electronic factors.

Spectroscopic Characterization: Probing the Molecular Structure

While a definitive crystal structure is the gold standard, spectroscopic techniques provide invaluable insights into the molecular structure and bonding of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the two dimethyl groups, the methyl protons of the ester, and the aromatic proton on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylate group.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Signals corresponding to the two methyl carbons on the ring, the ester methyl carbon, the quaternary carbons of the pyrimidine ring, the aromatic CH carbon, and the carbonyl carbon of the ester are anticipated. The chemical shift of the carbonyl carbon is particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for Methyl 4,6-dimethylpyrimidine-5-carboxylate include:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretch: Bands associated with the C-O single bonds of the ester.

-

C=N and C=C stretches: Absorptions from the pyrimidine ring.

-

C-H stretches: Signals from the methyl groups and the aromatic C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum would confirm the molecular weight of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

Experimental Protocols: A Practical Approach to Structural Elucidation

For researchers aiming to definitively determine the structure and conformation of Methyl 4,6-dimethylpyrimidine-5-carboxylate or its derivatives, the following experimental workflows are recommended.

Single-Crystal X-ray Diffraction: The Definitive Structure

Obtaining a single crystal suitable for X-ray diffraction is the most direct method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

-

Synthesis and Purification: Synthesize Methyl 4,6-dimethylpyrimidine-5-carboxylate and purify it to a high degree, as impurities can inhibit crystallization.

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection and Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Analysis: Analyze the resulting structural model to determine bond lengths, angles, and conformational details.

Computational Chemistry: A Theoretical Insight

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable predictions of the molecular structure and conformational preferences.[2]

Workflow for Computational Analysis

Caption: Workflow for Computational Chemistry.

-

Build Initial Structure: Construct a 3D model of Methyl 4,6-dimethylpyrimidine-5-carboxylate.

-

Conformational Search: Perform a systematic or stochastic search to identify low-energy conformers, primarily by rotating the bond connecting the carboxylate group to the pyrimidine ring.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Analysis: Analyze the relative energies of the conformers to predict the most stable conformation.

Conclusion: A Structurally Informed Perspective

The molecular structure and conformation of Methyl 4,6-dimethylpyrimidine-5-carboxylate are governed by the interplay of the aromatic pyrimidine core and its substituents. While a definitive experimental structure is yet to be reported, a robust theoretical model can be constructed based on spectroscopic principles and comparison with related molecules. A planar pyrimidine ring is expected, with the primary conformational flexibility arising from the rotation of the methyl carboxylate group. The precise orientation of this group will be a delicate balance between steric and electronic effects. For drug development professionals and researchers, a thorough understanding of this structural landscape is a critical first step in predicting the molecule's interactions with biological targets and its overall potential as a therapeutic agent or functional material. The experimental and computational workflows outlined in this guide provide a clear path for future investigations to fully elucidate the fascinating molecular architecture of this pyrimidine derivative.

References

literature review on pyrimidine-5-carboxylate derivatives

An In-depth Technical Guide to Pyrimidine-5-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are fundamental components of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to a vast array of therapeutic agents.[4][5]

This guide focuses specifically on the pyrimidine-5-carboxylate moiety, a class of derivatives characterized by a carboxyl group or its ester/amide analogue at the C5 position. This functional group provides a critical handle for molecular interactions and further chemical modification, making these derivatives particularly versatile for developing targeted therapeutics. We will explore the synthetic strategies to access this core, delve into the diverse pharmacological activities exhibited by these compounds, elucidate key structure-activity relationships (SAR), and provide practical experimental protocols for their synthesis and evaluation.

Part 1: Synthetic Methodologies - Constructing the Core

The construction of the pyrimidine-5-carboxylate ring is most commonly achieved through condensation reactions involving a three-carbon (C-C-C) fragment and a nitrogen-containing (N-C-N) fragment.[6] The choice of starting materials and reaction conditions dictates the substitution pattern of the final product.

The Biginelli Reaction and Related Condensations

A classical and widely utilized method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7] This multicomponent reaction provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine core. Variations of this reaction using different 1,3-dicarbonyl compounds and amidine sources are central to building the pyrimidine-5-carboxylate scaffold.

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A more specialized and high-yielding approach allows for direct synthesis of pyrimidines without substitution at the 4-position, which has historically been a challenge.[8] This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[8][9] This stable salt intermediate reacts readily to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields, demonstrating high applicability for a wide range of functional groups.[8]

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyrimidine-5-carboxylate derivatives.

Part 2: A Spectrum of Biological Activities

Pyrimidine-5-carboxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide range of diseases.[4]

Anticancer Activity

This is one of the most extensively studied areas for pyrimidine derivatives.[10][11] The pyrimidine-5-carboxylate and its closely related 5-carbonitrile analogue have yielded potent inhibitors of key oncogenic pathways.

-

VEGFR-2 Inhibition: A series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis required for tumor growth.[12] Several compounds showed potent cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values superior to the standard drug sorafenib.[12]

-

EGFR Inhibition: Other novel pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][13] Notably, some compounds were found to be more active than the EGFR inhibitor erlotinib and showed significant activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, a crucial feature for overcoming drug resistance.[13]

Diagram 2: Simplified VEGFR-2 Inhibition Pathway

Caption: Mechanism of action for pyrimidine derivatives as VEGFR-2 inhibitors.

Table 1: Selected Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9d | VEGFR-2 | HCT-116 (Colon) | 1.14 | [12] |

| 11e | VEGFR-2 | MCF-7 (Breast) | 2.53 | [12] |

| 12b | VEGFR-2 | HCT-116 (Colon) | 1.88 | [12] |

| 11b | EGFRWT | A549 (Lung) | 2.4 | [13] |

| 11b | EGFRT790M | (Kinase Assay) | 4.03 | [13] |

| 15b | EGFRWT | HepG-2 (Liver) | 3.56 | [1][13] |

Antimicrobial and Antiviral Activity

The pyrimidine core is a well-established pharmacophore in antimicrobial agents.[3] Derivatives of pyrimidine-5-carboxylate have been investigated as potential dihydrofolate reductase (DHFR) inhibitors, a key enzyme in microbial folic acid synthesis.[4] Some designed compounds demonstrated more potent activity than the antibiotic Ampicillin against both gram-positive and gram-negative bacteria.[4] Furthermore, the broader pyrimidine class exhibits significant antiviral and anti-HIV properties.[10][14]

Anti-inflammatory Properties

Recent research has uncovered the potential of pyrimidine-5-carboxamide derivatives as novel inhibitors of salt-inducible kinases (SIKs).[15] SIKs are crucial regulators of the inflammatory process, particularly in macrophage transformation. A lead compound, 8h , was developed that not only showed favorable activity and metabolic stability but also significantly increased the expression of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12.[15] This highlights a promising avenue for the treatment of inflammatory bowel disease (IBD).[15]

Other Therapeutic Areas

The versatility of this scaffold extends to other applications:

-

Metabolic Disorders: Pyrimidine-5-carboxamide compounds have been designed as Nicotinamide N-methyltransferase (NNMT) inhibitors for the potential treatment of type 2 diabetes and metabolic syndrome.[16]

-

Pesticides: Due to their high efficacy and broad-spectrum activity, pyrimidine derivatives are actively being developed as new insecticides, herbicides, and fungicides.[17]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For pyrimidine derivatives, the nature and position of substituents on the ring greatly influence their pharmacological effects.[18]

-

Importance of the Carboxylate Group: For inhibitors of dihydroorotate dehydrogenase (DHO-dehase), the carboxylic acid group at the 6-position (structurally related to the 5-carboxylate) was found to be essential for significant enzyme inhibition.[19] Functional groups with similar characteristics, like sulfonamides or tetrazoles, were less effective, indicating the carboxylate is preferred by the enzyme's active site.[19]

-

Influence of Substituents: In anticancer agents targeting EGFR, specific substitutions are key. For instance, in one series of pyrimidine-5-carbonitrile derivatives, a particular benzylidene moiety was found to be crucial for potent activity.[1][12] The addition of different linkers and spacers between the pyrimidine core and other aromatic moieties significantly modulates the inhibitory potency.[12]

-

Steric Hindrance: Studies on DHO-dehase inhibitors revealed a steric limitation at the 5-position of the pyrimidine ring, where substituents larger than a methyl group reduced activity.[19] This suggests a tightly constrained binding pocket near this position.

Part 4: Experimental Protocols

The following represents a generalized, illustrative protocol for the synthesis of a 2-substituted pyrimidine-5-carboxylate, based on established methodologies.[8]

Protocol: Synthesis of Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

This protocol is a conceptual example based on the Biginelli reaction principle.

Objective: To synthesize a model pyrimidine-5-carboxylate derivative via a one-pot cyclocondensation reaction.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

-

TLC plates (silica gel), appropriate solvent system (e.g., Ethyl Acetate/Hexane)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Methodology:

-

Preparation of the Reaction Mixture (Causality: Activation of Reagents):

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL). The ethoxide acts as a base to deprotonate the active methylene compound (ethyl cyanoacetate) and facilitate the initial condensation steps.

-

To this solution, add guanidine hydrochloride (1.0 equivalent). Stir for 15 minutes to allow for the formation of free guanidine base.

-

-

Addition of Carbonyl and Methylene Compounds (Causality: Component Assembly):

-

Sequentially add benzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) to the flask. The order can be critical; adding the aldehyde and active methylene compound to the basic guanidine solution initiates the cascade of condensation reactions.

-

-

Cyclocondensation Reaction (Causality: Ring Formation):

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle.

-

Maintain reflux for 4-6 hours. This provides the necessary activation energy for the cyclization and subsequent dehydration/aromatization steps that form the stable pyrimidine ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Isolation (Causality: Product Purification):

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (300 mL). This precipitates the crude product.

-

Neutralize the solution by adding dilute HCl dropwise until the pH is ~7. This ensures the product is in its neutral form for efficient isolation.

-

Filter the resulting solid precipitate using a Büchner funnel, and wash the solid with cold water to remove inorganic salts and other water-soluble impurities.

-

Dry the crude product in a vacuum oven.

-

-

Purification (Self-Validation):

-

The purity of the crude product must be validated. Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals. Alternatively, purify the product using silica gel column chromatography.

-

The final, pure product's identity and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis. This self-validating step ensures the correct molecule has been synthesized to the required standard for biological testing.

-

Conclusion and Future Directions

The pyrimidine-5-carboxylate scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory, ensure its continued relevance in medicinal chemistry.[17][20] Future research will likely focus on creating more complex and targeted derivatives through combinatorial chemistry and fragment-based drug design. The exploration of novel biological targets and the use of in silico modeling to predict activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will further accelerate the journey of these versatile compounds from the laboratory to the clinic.[12][15]

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). ResearchGate. [Link]

-

Ibrahim, T. S., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 10(45), 26955-26973. [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

-

Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry, 2017, 1-13. [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link]

-

Wang, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]

-

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). National Institutes of Health. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Kumar, D., & Singh, S. K. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(2), 35-43. [Link]

-

El-Sayed, M. A. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(1), 22-38. [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(1), 93-98. [Link]

-

Khan, I., et al. (2018). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 8(11), 5849-5873. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Taylor & Francis Online. [Link]

-

Sharma, A., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiological Research, 5(2), 136-148. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

- Novel pyrimidine-5-carboxamide derivatives. (n.d.).

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Ibrahim, T. S., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. mdpi.com [mdpi.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sjomr.org.in [sjomr.org.in]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

An In-Depth Technical Guide to the Biological Activities of Dimethylpyrimidine Compounds

The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms, represents one of the most vital scaffolds in medicinal chemistry.[1][2] Its presence as an essential constituent of nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in all living matter.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives, including dimethylpyrimidines, a "privileged scaffold" in drug discovery.[3][4] These compounds have been successfully developed into a vast array of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5][6][7]

This guide provides a detailed exploration of the multifaceted biological activities of dimethylpyrimidine compounds. We will move beyond a simple cataloging of effects to delve into the underlying mechanisms of action, present robust quantitative data, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class, grounded in scientific integrity and actionable insights.

Section 1: Potent Anticancer Activity through Targeted Kinase Inhibition and Apoptosis Induction

The deregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3][8] Dimethylpyrimidine derivatives have emerged as highly effective kinase inhibitors, owing to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors in the enzyme's active site.[3][9]

Core Mechanism: Interruption of Oncogenic Signaling Cascades